N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide

Catalog No.
S2726720
CAS No.
536702-56-4
M.F
C20H18N4OS2
M. Wt
394.51
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-phenyl-1H-...

CAS Number

536702-56-4

Product Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide

Molecular Formula

C20H18N4OS2

Molecular Weight

394.51

InChI

InChI=1S/C20H18N4OS2/c1-2-17-23-24-20(27-17)22-16(25)12-26-19-14-10-6-7-11-15(14)21-18(19)13-8-4-3-5-9-13/h3-11,21H,2,12H2,1H3,(H,22,24,25)

InChI Key

WJDHDJMYXPDRKX-UHFFFAOYSA-N

SMILES

CCC1=NN=C(S1)NC(=O)CSC2=C(NC3=CC=CC=C32)C4=CC=CC=C4

solubility

not available

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide is a complex organic compound characterized by its unique structure that incorporates a thiadiazole ring and an indole moiety. The molecular formula of this compound is C16H17N7OS2C_{16}H_{17}N_{7}OS_{2} with a molecular weight of approximately 387.48 g/mol . The compound features a 5-ethyl-1,3,4-thiadiazole group attached to an acetamide, which further connects to a phenyl-indole sulfanyl group. This structural arrangement suggests potential biological activity due to the presence of multiple functional groups that can interact with biological targets.

The chemical behavior of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide can be influenced by its functional groups. The thiadiazole ring can undergo nucleophilic substitution reactions due to its electron-deficient nature. Additionally, the indole moiety may participate in electrophilic aromatic substitution reactions.

The acetamide functional group is known for its reactivity in acylation and amidation reactions. The presence of sulfur in the sulfanyl group may also facilitate various redox reactions, making this compound versatile in synthetic applications.

Research into the biological activity of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide suggests it may exhibit significant pharmacological properties. Compounds containing thiadiazole and indole structures have been associated with various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific interactions and mechanisms of action of this compound require further investigation through in vitro and in vivo studies.

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common approach includes:

  • Formation of Thiadiazole: Starting from appropriate hydrazine derivatives and carboxylic acids to form the thiadiazole ring.
  • Synthesis of Indole: Using Fischer indole synthesis or other methods to create the indole structure.
  • Coupling Reaction: Combining the thiadiazole and indole components through a coupling reaction, often facilitated by coupling agents or catalysts.
  • Final Acetylation: Introducing the acetamide functional group via acetylation of the amine derived from the coupling step.

These steps may vary based on specific reagents and conditions used during synthesis.

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide has potential applications in pharmaceuticals due to its structural features that suggest bioactivity. It could be explored as:

  • Antimicrobial Agent: Targeting bacterial or fungal infections.
  • Anti-cancer Drug: Investigating its efficacy against various cancer cell lines.
  • Anti-inflammatory Compound: Assessing its ability to modulate inflammatory pathways.
  • Research Tool: Serving as a probe in biochemical studies related to sulfur-containing compounds.

Interaction studies are crucial for understanding how N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide interacts with biological macromolecules such as proteins and nucleic acids. Techniques such as molecular docking simulations, surface plasmon resonance (SPR), and enzyme inhibition assays can provide insights into its binding affinity and mechanism of action against specific targets.

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide shares structural similarities with several other compounds featuring thiadiazole or indole moieties:

Compound NameMolecular FormulaBiological Activity
5-Ethyl-N-(phenyl)-1,3,4-thiadiazol-2-aminesC10H11N3SC_{10}H_{11}N_{3}SAntimicrobial
2-Chloro-N-(5-phenyltiazol)-acetamideC10H8ClN3OSC_{10}H_{8}ClN_{3}OSAntifungal
N-(5-Ethylthiazol)-acetamideC7H10N2OSC_{7}H_{10}N_{2}OSAntiviral

Uniqueness

The uniqueness of N-(5-ethyl-1,3,4-thiadiazol-2-yldiazenyl)-2-[ (2-phenyland indol)] lies in its dual functionality combining both thiadiazole and indole structures which may enhance its biological activity compared to simpler analogs. This structural complexity allows for diverse interactions within biological systems that might not be present in other similar compounds.

XLogP3

4.7

Dates

Last modified: 08-16-2023

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